2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole
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Overview
Description
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 3,5-dimethylaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole can be compared with other thiazole derivatives such as:
2-Amino-4-(3,4-difluorophenyl)thiazole: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-chlorophenyl)thiazole: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-bromophenyl)thiazole: Bromine substitution can enhance the compound’s ability to participate in halogen bonding and other intermolecular interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Biological Activity
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
- Common Name : this compound
- CAS Number : 887267-13-2
- Molecular Formula : C17H15FN2S
- Molecular Weight : 298.4 g/mol
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with carbonyl compounds in the presence of sulfur sources. The specific synthetic pathway for this compound has not been extensively detailed in the literature but follows established methods for thiazole formation.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
A study demonstrated that related thiazoles exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains, suggesting that modifications in the thiazole structure can enhance antibacterial activity .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | MRSA | 2 |
Related Thiazole Derivative | E. faecium | 2 |
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of thiazole derivatives. For example, certain thiazoles have been tested against cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a dose-dependent decrease in cell viability, with some compounds achieving over 50% reduction at specific concentrations.
The introduction of electron-withdrawing groups has been shown to enhance anticancer activity by improving the compound's interaction with cellular targets .
Compound | Cell Line | Viability Reduction (%) at 10 µM |
---|---|---|
This compound | Caco-2 | 39.8 |
Related Thiazole Derivative | A549 | 55.4 |
The mechanisms underlying the biological activities of thiazoles can vary:
- Antimicrobial Action : Thiazoles may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
- Anticancer Mechanism : They may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation or modulation of signaling pathways like MAPK/ERK.
Case Studies
- Antibacterial Efficacy : A series of aminothiazole derivatives were synthesized and tested for their antibacterial properties. The study found that structural modifications significantly influenced their efficacy against resistant strains .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of thiazoles against various cell lines. The study reported that specific substitutions on the thiazole ring enhanced activity against colon cancer cells while showing less effect on lung cancer cells .
Properties
Molecular Formula |
C17H15FN2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2S/c1-11-6-12(2)8-15(7-11)19-17-20-16(10-21-17)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,19,20) |
InChI Key |
ZVOYKVQQGUWBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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